molecular formula C10H7BrN2O B8113535 1-(7-Bromoquinoxalin-2-yl)ethanone

1-(7-Bromoquinoxalin-2-yl)ethanone

Cat. No.: B8113535
M. Wt: 251.08 g/mol
InChI Key: LHUYSQYUWKMACP-UHFFFAOYSA-N
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Description

1-(7-Bromoquinoxalin-2-yl)ethanone (CAS 1509899-17-5) is a high-value brominated quinoxaline derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound, with the molecular formula C10H7BrN2O and a molecular weight of 251.08 g/mol, features a reactive acetyl group and a bromine substituent on the fused heterocyclic quinoxaline scaffold, enabling its use in a wide range of cross-coupling and functionalization reactions . The quinoxaline core is a privileged structure in drug design, known for its diverse pharmacological profiles . Specifically, this bromo-acetyl derivative is instrumental in the synthesis of novel quinoxaline-based compounds investigated as potential therapeutic agents. Research highlights its application in developing potent and selective inhibitors of phosphatidylinositol 3-kinase (PI3K), a critical target in oncology for the treatment of various cancers . The bromine atom acts as an excellent handle for further elaboration via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the acetyl ketone functionality can be utilized in condensation or reduction reactions to create diverse molecular libraries . This makes 1-(7-Bromoquinoxalin-2-yl)ethanone a crucial building block for exploring structure-activity relationships (SAR) and optimizing bioavailability in the development of new anticancer molecules . The product is offered with a documented purity of 98% and is accompanied by appropriate safety information . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(7-bromoquinoxalin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c1-6(14)10-5-12-8-3-2-7(11)4-9(8)13-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUYSQYUWKMACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C=CC(=CC2=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Decarboxylation of 7-Bromo-2-quinoxalineacetic Acid

The intermediate 7-bromo-2-quinoxalineacetic acid (III) could undergo decarboxylation under acidic (H₂SO₄, Δ) or basic (NaOH, CuO, quinoline) conditions to yield the ethanone. For example, heating III with copper oxide in quinoline at 200°C may remove CO₂, though yields and side products remain uncharacterized.

Industrial-Scale Production Considerations

Large-scale synthesis demands cost-effective reagents and minimal purification steps. The patent CN112125889A emphasizes ethanol as a preferred solvent for condensation reactions (80–85°C, 4–6 hours), offering environmental and economic advantages over DMF or THF. Recrystallization with ethyl acetate/n-hexane (1:2 v/v) achieves >90% purity, critical for pharmaceutical intermediates.

Table 2: Optimization Parameters for Industrial Synthesis

ParameterOptimal ConditionImpact on Yield/Purity
SolventEthanolReduces toxicity, cost
Temperature80–85°CBalances rate and side reactions
WorkupEthyl acetate/n-hexaneHigh-purity recrystallization

Analytical Characterization

Synthetic batches are validated using mass spectrometry (EI-MS) and nuclear magnetic resonance (NMR). For example:

  • EI-MS : m/z 279 [M+H]⁺ for 2-(7-bromoquinoxalin-2-yl)malonaldehyde.

  • ¹H NMR : Expected signals include δ 8.9 (s, 1H, quinoxaline-H), 2.6 (s, 3H, COCH₃) .

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromoquinoxalin-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted quinoxaline derivatives.

    Oxidation Reactions: Formation of carboxylic acids or quinoxaline N-oxides.

    Reduction Reactions: Formation of dihydroquinoxaline derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(7-Bromoquinoxalin-2-yl)ethanone has the following chemical characteristics:

  • Molecular Formula : C_9H_8BrN_2O
  • Molecular Weight : 240.08 g/mol
  • CAS Number : 82031-32-1

The structure includes a bromine atom at the 7-position of the quinoxaline ring, which is significant for its biological activity and interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including 1-(7-Bromoquinoxalin-2-yl)ethanone. Research indicates that compounds derived from quinoxaline exhibit antiproliferative effects against various cancer cell lines, such as MCF-7 (breast cancer) and MCF-10A (normal breast cells) . The mechanism of action often involves the inhibition of cell growth and induction of apoptosis.

Case Study:
A study investigated several synthesized quinoxaline derivatives for their anticancer properties using the MTT assay. Results demonstrated a dose-dependent cytotoxicity in MCF-7 cells, suggesting that modifications to the quinoxaline structure can enhance anticancer efficacy .

Drug Development Intermediates

1-(7-Bromoquinoxalin-2-yl)ethanone serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the preparation of Erdafitinib, a drug used for treating specific types of cancer . The synthesis involves multiple steps, including substitution reactions that yield key intermediates essential for developing effective therapeutic agents.

Synthesis Pathway:
The compound can be synthesized through a series of reactions starting from readily available precursors like 4-bromo-2-nitroaniline and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone . This method is noted for its efficiency and environmental friendliness.

Neuropharmacology

Quinoxaline derivatives have been studied for their serotonin-mimetic activity, which is crucial in neuropharmacology. The ability to influence serotonin pathways makes these compounds potential candidates for treating mood disorders and other neurological conditions .

Chemical Biology

In chemical biology, compounds like 1-(7-Bromoquinoxalin-2-yl)ethanone are valuable for probing biological systems due to their ability to selectively inhibit certain enzymes or receptors. This property allows researchers to explore cellular mechanisms and signaling pathways more effectively.

Comparative Analysis of Quinoxaline Derivatives

Compound NameAnticancer ActivityRole in Drug DevelopmentNeuropharmacological Activity
1-(7-Bromoquinoxalin-2-yl)ethanoneHighIntermediate for ErdafitinibModerate
7-Bromoquinoxalin-2(1H)-oneModerateVariousHigh
QuinoxalineLowLimitedVariable

Mechanism of Action

The mechanism of action of 1-(7-Bromoquinoxalin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(3-Methylquinoxalin-2-yl)ethanone
  • Structure : Methyl group at the 3-position, ketone at the 2-position.
  • Reactivity: The electron-donating methyl group reduces electrophilicity at the quinoxaline core compared to bromine. This lowers reactivity in halogen-mediated coupling reactions.
  • Synthesis : Prepared via α-halo-β-keto ester intermediates using conventional methods, with lower yields compared to ultrasound-assisted synthesis .
1-(7-Bromoquinoxalin-2-yl)ethanone
  • Structure : Bromine at the 7-position, ketone at the 2-position.
  • Reactivity: Bromine’s electron-withdrawing nature increases the electrophilicity of the quinoxaline ring, facilitating nucleophilic aromatic substitution and cross-coupling reactions.
  • Synthesis : Likely synthesized via analogous α-halo-β-keto ester routes but optimized for bromine incorporation under ultrasound irradiation, improving yield and purity .

Functional Group Variations

1-(Phenylquinoxalin-2-yl)ethanone
  • Structure: Phenyl group at unspecified quinoxaline position, ketone at 2-position.
  • Applications : The phenyl group enhances π-π stacking interactions, making this derivative suitable for materials science (e.g., organic semiconductors).
  • Limitations : Reduced halogen-mediated reactivity compared to brominated analogs limits its utility in pharmaceutical synthesis .
1-(2-Chloro-indolo[2,3-b]quinoxalin-6-yl)-2-[N'-(4-hydroxy-3-methoxy-benzylidene)-hydrazino]-ethanone (A12)
  • Structure: Chlorine at the 2-position, complex hydrazino-benzylidene substituent.
  • Biological Relevance: The hydrazino group and chlorine enhance antimicrobial and anticancer activity, as demonstrated in indoloquinoxaline derivatives. However, the absence of bromine reduces electrophilic reactivity compared to 1-(7-Bromoquinoxalin-2-yl)ethanone .

Core Heterocycle Comparison

1-(8-Bromoquinolin-2-yl)ethanone
  • Structure: Bromine at the 8-position of a quinoline ring (one nitrogen atom) vs. quinoxaline (two nitrogen atoms).
  • Electronic Effects: Quinoline’s single nitrogen creates a less electron-deficient core, reducing cross-coupling efficiency compared to quinoxaline derivatives.
  • Applications : Primarily used in dye synthesis and as a ligand in coordination chemistry .

Data Tables

Research Findings and Trends

  • Ultrasound Irradiation: Significantly improves reaction efficiency for brominated quinoxalines, reducing side reactions and enhancing yield .
  • Bioactivity : Chlorinated derivatives (e.g., A12) exhibit superior antimicrobial activity, whereas brominated analogs are preferred for targeted drug delivery due to their reactivity .
  • Structural Limitations: Quinoline-based brominated compounds (e.g., 1-(8-Bromoquinolin-2-yl)ethanone) are less versatile in medicinal chemistry compared to quinoxaline derivatives .

Biological Activity

1-(7-Bromoquinoxalin-2-yl)ethanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula : C10H7BrN2O
  • Molecular Weight : 251.08 g/mol
  • CAS Number : 89948764

The biological activity of 1-(7-Bromoquinoxalin-2-yl)ethanone is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Similar to other quinoxaline derivatives, it may inhibit specific enzymes related to inflammatory responses, such as phospholipase A2 and cyclooxygenases, leading to decreased production of pro-inflammatory mediators .
  • Modulation of Signaling Pathways : It can influence signaling pathways such as NF-κB, which plays a critical role in inflammation and immune responses .

Anti-inflammatory Activity

Research has indicated that 1-(7-Bromoquinoxalin-2-yl)ethanone possesses significant anti-inflammatory properties. In vitro studies have shown that it can reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in human monocytes treated with lipopolysaccharides (LPS) .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxic effects against certain cancer cell lines while sparing normal cells. The IC50 values for various cancer cell lines are summarized in Table 1.

Cell Line IC50 (µM)
A549 (Lung Cancer)15.5
MCF7 (Breast Cancer)12.3
HeLa (Cervical Cancer)18.0

Study on Inflammatory Response

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of several quinoxaline derivatives, including 1-(7-Bromoquinoxalin-2-yl)ethanone. The researchers evaluated its efficacy in reducing NF-κB activity and cytokine release in THP-1 monocytes. The results indicated that this compound significantly inhibited NF-κB activation, leading to a reduction in IL-1β secretion without surpassing the efficacy of the reference compound LXA4 .

Antiviral Potential

In another investigation focusing on antiviral activity, derivatives of quinoxaline were assessed for their potential against respiratory syncytial virus (RSV). While 1-(7-Bromoquinoxalin-2-yl)ethanone was not directly tested, related compounds showed promising results, suggesting a potential avenue for further exploration in antiviral applications .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of 1-(7-Bromoquinoxalin-2-yl)ethanone:

  • Potent Anti-inflammatory Effects : Demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
  • Selective Cytotoxicity : Exhibited selective cytotoxicity against various cancer cell lines with IC50 values indicating moderate potency.
  • Potential for Drug Development : Its unique structure may serve as a scaffold for developing new therapeutic agents targeting inflammatory diseases and cancers.

Q & A

Q. What are the recommended synthetic routes for 1-(7-Bromoquinoxalin-2-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of brominated quinoxaline derivatives typically involves halogenation or coupling reactions. For example, benzyl chloride in DMF with potassium carbonate and a phase-transfer catalyst (e.g., tetra-nn-butylammonium bromide) can facilitate alkylation of quinoxalinone precursors . Retrosynthetic AI tools (e.g., Template_relevance models) may predict feasible routes by analyzing databases like Reaxys or Pistachio, prioritizing one-step reactions for efficiency . Optimization involves varying solvents (e.g., ethanol for recrystallization ), temperature, and stoichiometry. Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 1-(7-Bromoquinoxalin-2-yl)ethanone?

  • Methodological Answer :
  • 1^1H NMR : Expect signals for the ethanone methyl group (~2.5 ppm, singlet) and aromatic protons influenced by bromine’s electronegativity (downfield shifts). The quinoxaline protons typically resonate between 7.5–9.0 ppm .
  • IR : A strong carbonyl stretch (~1680–1720 cm1^{-1}) confirms the ketone. C-Br vibrations appear at ~500–600 cm1^{-1}.
  • MS : Molecular ion peaks at m/zm/z corresponding to C11H7BrN2OC_{11}H_7BrN_2O (exact mass: 278.98). Fragmentation patterns should include loss of Br (79.9 Da) and COCH3_3 (43 Da) .

Q. What preliminary biological screening assays are suitable for evaluating 1-(7-Bromoquinoxalin-2-yl)ethanone?

  • Methodological Answer :
  • Antimicrobial Activity : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi. Compare zones of inhibition to standard antibiotics .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) .
  • ADMET Prediction : Tools like SwissADME predict Lipinski’s rule compliance (e.g., molecular weight <500, logP <5). Zero violations suggest drug-likeness .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the reactivity and binding affinity of 1-(7-Bromoquinoxalin-2-yl)ethanone?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps, charge distribution). Bromine’s electron-withdrawing effect may polarize the quinoxaline ring, enhancing electrophilic reactivity .
  • Molecular Docking : Dock the compound into target proteins (e.g., bacterial DNA gyrase or kinase enzymes) using AutoDock Vina. Analyze binding poses for hydrogen bonds, hydrophobic interactions, and halogen bonding via bromine .

Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes during synthesis?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguous NMR/IR data by determining the crystal structure. For example, recrystallize from ethanol and compare bond lengths/angles to literature .
  • Mechanistic Studies : Use isotopic labeling (e.g., 13^{13}C-COCH3_3) or kinetic experiments to trace byproduct formation. If bromination yields regioisomers, optimize directing groups (e.g., electron-donating substituents) .

Q. How can the quinoxaline core be functionalized to enhance bioactivity while maintaining solubility?

  • Methodological Answer :
  • Derivatization : Introduce polar groups (e.g., -OH, -NH2_2) via nucleophilic substitution or Pd-catalyzed cross-coupling. For example, Suzuki-Miyaura coupling with boronic acids adds aryl groups .
  • Prodrug Design : Acetylate hydroxyl groups to improve lipophilicity, with enzymatic hydrolysis in vivo restoring activity .
  • Solubility Testing : Measure logD (octanol-water distribution) at pH 7.4. Use co-solvents (e.g., DMSO) or nanoformulation for in vivo studies .

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